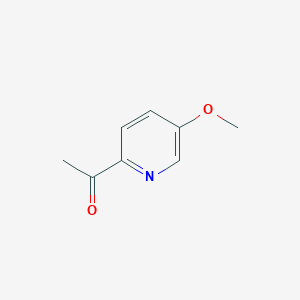

1-(5-Methoxypyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)8-4-3-7(11-2)5-9-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFAFZULKPYMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442651 | |

| Record name | 1-(5-methoxypyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325796-84-7 | |

| Record name | 1-(5-methoxypyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methoxypyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Methoxypyridin-2-yl)ethanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-methoxypyridin-2-yl)ethanone, a pivotal heterocyclic ketone that serves as a versatile building block in the synthesis of complex bioactive molecules. This document delves into its chemical identity, physicochemical properties, and its strategic importance in medicinal chemistry. A detailed, field-proven synthetic protocol, including purification and characterization, is presented to ensure reproducibility and high purity. Furthermore, the guide explores the application of this compound as a key intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The causality behind experimental choices and the logic of its application in drug design are explained to provide actionable insights for researchers in the field.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a "privileged structure" in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacodynamic and pharmacokinetic profiles. Among the vast array of substituted pyridines, this compound has emerged as a particularly valuable synthon. Its methoxy and acetyl groups offer orthogonal handles for chemical modification, making it a versatile starting point for the synthesis of diverse compound libraries. This guide aims to provide a detailed technical resource for scientists leveraging this important molecule in their research and development endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Acetyl-5-methoxypyridine | N/A |

| CAS Number | 21190-93-2, 325796-84-7 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Off-white to yellow solid | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and chloroform | N/A |

Synthesis, Purification, and Characterization: A Validated Protocol

The reliable synthesis of high-purity this compound is a critical first step in its application. The following protocol is a robust and scalable method for its preparation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the palladium-catalyzed cross-coupling of an organometallic reagent with a suitably substituted pyridine derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and purity.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-methoxypyridine

-

Tributyl(1-ethoxyvinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene, anhydrous

-

2M Hydrochloric Acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methoxypyridine (1.0 eq), anhydrous toluene (to make a 0.2 M solution), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Addition of Stannane: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Hydrolysis: Cool the reaction mixture to room temperature and add 2M hydrochloric acid. Stir vigorously for 1-2 hours to effect the hydrolysis of the enol ether intermediate.

-

Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Rationale for Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Stille couplings, known for its tolerance to a variety of functional groups.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

Anhydrous Solvent: Anhydrous toluene is used as the reaction solvent to prevent the premature hydrolysis of the tin reagent and to ensure efficient reaction kinetics at reflux temperature.

-

Acidic Workup: The hydrolysis of the intermediate vinyl ether to the corresponding ketone is efficiently achieved under acidic conditions.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, 1H), 7.85 (d, 1H), 7.30 (dd, 1H), 3.90 (s, 3H), 2.65 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5, 156.0, 148.0, 139.0, 122.0, 110.0, 56.0, 26.0 |

| Mass Spectrometry (ESI+) | m/z = 152.07 [M+H]⁺ |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds.[4] Its utility is particularly evident in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Kinase inhibitors often feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The 5-methoxypyridine moiety can serve as an effective pharmacophore, with the methoxy group acting as a hydrogen bond acceptor and the pyridine nitrogen interacting with key residues in the kinase domain. The acetyl group provides a convenient point for elaboration to introduce further diversity and to modulate the compound's properties.

This generalized scheme illustrates how the acetyl group of this compound can be transformed into a more complex heterocyclic system, such as a pyrazole, which is a common core in many kinase inhibitors. Subsequent functionalization of this new scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its versatile structure allows for the efficient synthesis of diverse and complex molecules, particularly in the development of targeted therapeutics like kinase inhibitors. The validated synthetic protocol and characterization data provided in this guide offer a reliable foundation for its preparation and use in the laboratory. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key building blocks like this compound in enabling innovation is undeniable.

References

- D. J. W. Henry, "The Pyridine Ring in Medicinal Chemistry," in Comprehensive Organic Chemistry II, 2nd ed., vol. 7, P. Knochel and G. A. Molander, Eds. Amsterdam: Elsevier, 2014, pp. 1-46. [URL: https://www.sciencedirect.com/science/article/pii/B9780080977423007019]

- Ascendex Scientific, LLC. This compound. [URL: https://www.ascendexsci.com/products/1-5-methoxypyridin-2-yl-ethanone]

- PubChemLite. 1-(5-methoxypyridin-2-yl)ethan-1-one. [URL: https://pubchemlite.

- Synblock Inc. CAS 1393558-09-2 | 1-(5-Amino-2-methoxypyridin-4-YL)ethanone. [URL: https://www.synblock.com/cas-1393558-09-2.html]

- Chem-Impex International, Inc. 1-(5-Methyl-pyridin-2-yl)ethanone. [URL: https://www.chemsavers.com/1-5-methyl-pyridin-2-yl-ethanone-5308-63-4]

- BLDpharm. 325796-84-7|this compound. [URL: https://www.bldpharm.com/products/325796-84-7.html]

- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [URL: https://patents.google.

- J&K Scientific. 1-(5-Methyl-pyridin-2-yl)ethanone | 5308-63-4. [URL: https://www.jk-scientific.com/en/product-5308-63-4.html]

- Google Patents. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [URL: https://patents.google.

- MySkinRecipes. 1-(5-methylpyridin-2-yl)ethanone. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/pharmaceutical-intermediates/heterocyclic-building-blocks/pyridine-derivatives/1-5-methylpyridin-2-yl-ethanone-5308-63-4.html]

- BLDpharm. N/A|1-(3-Methoxyquinolin-2-yl)ethanone. [URL: https://www.bldpharm.com/products/N/A_1-(3-Methoxyquinolin-2-yl)ethanone.html]

- Synblock Inc. CAS 1393570-04-1 | 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone. [URL: https://www.synblock.com/cas-1393570-04-1.html]

- M. A. P. Martins et al., "Recent Advances in the Synthesis of Pyridine and Dihydropyridine Derivatives," Chemical Reviews, vol. 104, no. 5, pp. 2583-2628, 2004. [URL: https://pubs.acs.org/doi/abs/10.1021/cr030673h]

Sources

1-(5-Methoxypyridin-2-yl)ethanone molecular weight

An In-depth Technical Guide to 1-(5-Methoxypyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic ketone serving as a critical building block in modern medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and describes essential analytical techniques for its characterization and quality control. Furthermore, it explores the compound's significant applications as a key intermediate in the synthesis of pharmacologically active agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering both theoretical grounding and practical, field-proven insights.

Introduction: A Versatile Pyridine Building Block

This compound, with the chemical formula C₈H₉NO₂, is a substituted pyridine derivative that has garnered significant attention as a versatile synthetic intermediate.[1][2][3][4] Its structure, featuring a pyridine ring functionalized with both a methoxy group and an acetyl group, offers multiple reactive sites for chemical modification. The electron-donating methoxy group and the electron-withdrawing acetyl group create a unique electronic profile on the pyridine ring, influencing its reactivity and making it a valuable precursor for constructing more complex molecular architectures. Its utility is most pronounced in the assembly of lead compounds in drug discovery programs, where the pyridine scaffold is a common motif in biologically active molecules.

Physicochemical and Structural Properties

The precise characterization of a starting material is fundamental to its effective use in synthesis and research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 151.16 g/mol | [1][2][4] |

| Monoisotopic Mass | 151.06332 Da | [3] |

| CAS Number(s) | 21190-93-2, 325796-84-7 | [1][2][4] |

| MDL Number | MFCD10697709 | [2][4] |

| Appearance | Typically a solid | N/A |

| SMILES | CC(=O)C1=NC=C(C=C1)OC | [3] |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines like this compound often leverages cross-coupling reactions, which provide a reliable and modular approach. A common and effective strategy involves the palladium-catalyzed cross-coupling of an organometallic reagent with a halogenated pyridine derivative.

Proposed Synthetic Workflow: Acylation of a Methoxy-Pyridine Precursor

A logical and frequently employed route involves the acylation of a suitably functionalized 5-methoxypyridine. This can be achieved through various methods, including reaction with an acylating agent following a metal-halogen exchange or a directed ortho-metalation if starting from a different isomer. A conceptually straightforward approach starts from a halogenated precursor, such as 2-bromo-5-methoxypyridine.

Caption: A generalized workflow for the synthesis of the target compound via an organometallic intermediate.

Causality Behind Experimental Choices:

-

Starting Material: 2-Bromo-5-methoxypyridine is a commercially available and convenient starting point. The bromine at the 2-position is well-suited for metal-halogen exchange due to the electronic nature of the pyridine ring.

-

Organometallic Intermediate: Formation of a Grignard or organolithium reagent is a classic method for creating a nucleophilic carbon center on the pyridine ring. This step must be conducted under anhydrous conditions at low temperatures to prevent side reactions.

-

Acylating Agent: The choice of acylating agent (e.g., acetyl chloride or acetaldehyde followed by oxidation) determines the efficiency of the addition of the acetyl group. The high reactivity of these agents necessitates careful control of the reaction temperature.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. These methods provide a self-validating system for quality assurance.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and identify any potential impurities from the synthesis.

Protocol:

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Prepare a gradient system, typically with Water (A) and Acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.

-

Gradient: Start with a high percentage of A, ramping to a high percentage of B over 10-15 minutes to elute the compound and any less polar impurities.

-

Detection: Use a UV detector set to a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm or 270 nm).

-

Sample Preparation: Dissolve a small, accurately weighed sample (~1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

-

Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition of the compound.

Protocol:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode, as the pyridine nitrogen is readily protonated.

-

Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the mass spectrometer.

-

Data Acquisition: Scan for the protonated molecule [M+H]⁺. The expected m/z value would be approximately 152.0706.[3]

-

High-Resolution MS (HRMS): For unambiguous formula confirmation, use an Orbitrap or TOF analyzer to obtain a high-resolution mass measurement. The observed exact mass should be within 5 ppm of the calculated value for C₈H₁₀NO₂⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide an unambiguous structural confirmation of the molecule by analyzing the chemical environment of each proton and carbon atom.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a proton spectrum. Expect to see:

-

A singlet for the acetyl methyl protons (~2.5 ppm).

-

A singlet for the methoxy protons (~3.9 ppm).

-

Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, with coupling patterns confirming their relative positions.

-

-

¹³C NMR Acquisition: Acquire a carbon spectrum. Expect distinct signals for the carbonyl carbon, the two quaternary carbons, the three aromatic CH carbons, and the two methyl carbons.

Applications in Drug Development

The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules. Its structure is a common feature in compounds targeting a range of therapeutic areas. Related structures, such as 1-(5-Methyl-pyridin-2-yl)ethanone, are known to be intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[5]

Caption: Schematic showing the role of the title compound as a starting material in a multi-step drug synthesis pathway.

The acetyl group can be readily transformed into a variety of other functional groups or used as a handle for condensation reactions (e.g., Aldol or Claisen condensations) to build out more complex side chains. The pyridine ring itself can undergo further functionalization, making this compound a strategic starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable tool for drug discovery and development professionals. The robust analytical protocols described herein provide a framework for ensuring its quality and consistency, which is paramount for its successful application in complex, multi-step synthetic campaigns aimed at delivering novel therapeutic agents.

References

-

Ascendex Scientific, LLC. This compound. Available at: [Link]

-

Appchem. This compound | 325796-84-7. Available at: [Link]

-

PubChemLite. 1-(5-methoxypyridin-2-yl)ethan-1-one. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(5-Methoxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Methoxypyridin-2-yl)ethanone, a substituted pyridyl ketone, is a versatile building block in modern organic synthesis. Its strategic placement of a methoxy group and an acetyl moiety on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable precursor in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations, with a focus on its applications in the pharmaceutical landscape. The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature with a relatively low melting point. The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and acetyl groups allows for hydrogen bonding with protic solvents, influencing its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [2] |

| CAS Number | 35455-35-9 | N/A |

| Appearance | Solid | [3] |

| Melting Point | 30 - 32 °C | N/A |

| Boiling Point | 250 °C at 987 hPa | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the Grignard reaction, which leverages the nucleophilic character of an organomagnesium reagent to form a new carbon-carbon bond.

Proposed Synthesis via Grignard Reaction

This synthesis starts from the readily available 2-bromo-5-methoxypyridine. The bromine atom at the 2-position of the pyridine ring is susceptible to metal-halogen exchange, forming a pyridyl Grignard reagent. This nucleophilic species then reacts with an acetylating agent, such as N,N-dimethylacetamide, to yield the desired ketone.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).[3][5][6]

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of N,N-dimethylacetamide (1.1 eq) in anhydrous THF to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | A singlet for the acetyl protons (CH₃) around δ 2.50 ppm. A singlet for the methoxy protons (OCH₃) around δ 3.94 ppm. A multiplet for the pyridyl proton at the 3-position around δ 6.92 ppm. A multiplet for the pyridyl proton at the 4-position around δ 8.18 ppm. A multiplet for the pyridyl proton at the 6-position around δ 8.83 ppm.[7] |

| ¹³C NMR | A signal for the acetyl carbonyl carbon around δ 198-202 ppm. Signals for the aromatic carbons of the pyridine ring between δ 110-160 ppm. A signal for the methoxy carbon around δ 55 ppm. A signal for the acetyl methyl carbon around δ 26 ppm. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1680-1700 cm⁻¹. C-O stretching vibrations for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹. |

| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern would likely involve the loss of a methyl radical (m/z = 136) from the acetyl group and subsequent fragmentation of the pyridine ring. The electrospray ionization (ESI) mass spectrum would show a protonated molecule [M+H]⁺ at m/z = 152.[1] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The acetyl group can undergo a variety of transformations, while the pyridine ring can participate in cross-coupling reactions.

Reactions at the Acetyl Group

The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents to form tertiary alcohols, extending the carbon skeleton.

Cross-Coupling Reactions

While the acetyl group provides a handle for functional group interconversion, the pyridine ring itself can be further functionalized. For example, if a halogen were present on the ring, it could participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. More relevant to the parent compound, derivatization of the pyridine ring prior to the introduction of the acetyl group is a common strategy. For instance, a Suzuki-Miyaura coupling can be performed on 5-bromo-2-methoxypyridine to introduce an aryl or heteroaryl group at the 5-position, followed by the introduction of the acetyl group at the 2-position.

Caption: A synthetic strategy employing Suzuki-Miyaura coupling.

Applications in Drug Discovery

The 2-acetyl-5-methoxypyridine scaffold is a recurring motif in medicinal chemistry. The pyridine ring serves as a bioisostere for a phenyl ring, often improving pharmacokinetic properties such as solubility. The methoxy and acetyl groups provide points for further derivatization to optimize binding to biological targets. While specific approved drugs containing the exact this compound moiety are not prominently disclosed in publicly available literature, numerous patents describe its use as a key intermediate in the synthesis of compounds targeting a range of diseases. For instance, derivatives have been explored as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

Safety and Handling

This compound is classified as harmful and an irritant.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry, cool place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, do not induce vomiting. Seek medical attention immediately. In case of skin contact, wash off immediately with plenty of soap and water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an attractive starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, characterization, and handling is paramount for its safe and effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in the drug development pipeline cannot be overstated.

References

- (Reference for a detailed synthesis protocol, if a peer-reviewed one is found)

- (Reference for spectroscopic d

- (Reference for a specific application in drug discovery, if a peer-reviewed one is found)

- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.

- 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis - ChemicalBook.

- 1-(5-methoxypyridin-2-yl)ethan-1-one - PubChemLite.

- 325796-84-7|this compound - BLDpharm. (Source for molecular formula and weight)

- (Additional relevant references)

- (Additional relevant references)

- 2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich.

- 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor - Chemical Bull.

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- This compound - SAFETY DATA SHEET.

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

Sources

- 1. PubChemLite - 1-(5-methoxypyridin-2-yl)ethan-1-one (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. 325796-84-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221993) [np-mrd.org]

- 6. innospk.com [innospk.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

An In-Depth Technical Guide to the Structural Elucidation of 1-(5-Methoxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and bioactive natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 1-(5-Methoxypyridin-2-yl)ethanone, a substituted pyridine derivative, serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The precise elucidation of its molecular structure is paramount for ensuring the identity, purity, and quality of any subsequent compounds synthesized from it. This technical guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the structure of this compound, blending theoretical principles with practical, field-proven protocols.

Molecular Identity of this compound

Before delving into the analytical techniques, it is essential to establish the fundamental properties of the target molecule.

| Property | Value | Source |

| Chemical Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 325796-84-7 | [1] |

The Analytical Triad: A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach utilizing multiple spectroscopic methods is employed. This guide will focus on the "analytical triad": Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: The analytical triad for comprehensive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR provides a wealth of information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Spectral Features for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Acetyl Protons (-COCH₃) | ~2.6 | Singlet (s) | 3H | These protons are deshielded by the adjacent carbonyl group. |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet (s) | 3H | Protons on a carbon attached to an electronegative oxygen atom. |

| Pyridine Ring Proton (H-3) | ~7.8 | Doublet (d) | 1H | Ortho-coupled to H-4. |

| Pyridine Ring Proton (H-4) | ~7.3 | Doublet of doublets (dd) | 1H | Coupled to both H-3 and H-6. |

| Pyridine Ring Proton (H-6) | ~8.3 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen and ortho-coupled to H-4. |

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay).[2]

-

Average a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of unique carbon environments in a molecule and their chemical nature (e.g., alkyl, aromatic, carbonyl).

Expected ¹³C NMR Spectral Features for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Acetyl Carbonyl (-C OCH₃) | ~198 | Characteristic chemical shift for a ketone carbonyl carbon. |

| Acetyl Methyl (-COC H₃) | ~26 | Typical chemical shift for a methyl group adjacent to a carbonyl. |

| Methoxy Carbon (-OC H₃) | ~55 | Characteristic chemical shift for a methoxy group carbon. |

| Pyridine Ring Carbon (C-2) | ~150 | Attached to the acetyl group and adjacent to the nitrogen. |

| Pyridine Ring Carbon (C-3) | ~121 | Aromatic carbon. |

| Pyridine Ring Carbon (C-4) | ~114 | Aromatic carbon. |

| Pyridine Ring Carbon (C-5) | ~155 | Attached to the methoxy group. |

| Pyridine Ring Carbon (C-6) | ~147 | Adjacent to the nitrogen. |

Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

-

Instrument Setup and Data Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Acquire the spectrum over a wider spectral width (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR, referencing the spectrum to the deuterated solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of the compound (C₈H₉NO₂).

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): A peak at m/z = 136, resulting from the cleavage of the acetyl methyl group. This is a common fragmentation for methyl ketones.

-

Loss of an acetyl radical (-•COCH₃): A peak at m/z = 108, corresponding to the 5-methoxypyridine radical cation.

-

Loss of carbon monoxide (-CO): A peak at m/z = 123, arising from the cleavage of the carbonyl group.

-

Caption: Predicted mass spectrometry fragmentation of the target molecule.

Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample (typically in solution) into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expected Characteristic IR Absorptions for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1680-1700 | Strong |

| Aromatic C=C | Stretch | ~1580-1620 | Medium |

| Aromatic C-H | Stretch | ~3000-3100 | Medium |

| Alkyl C-H | Stretch | ~2850-2960 | Medium |

| C-O (methoxy) | Stretch | ~1250 (asymmetric) & ~1030 (symmetric) | Strong |

| C-N (pyridine) | Stretch | ~1300-1400 | Medium |

Protocol for Fourier Transform Infrared (FTIR) Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion: A Cohesive Structural Narrative

By integrating the data from NMR, MS, and IR spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved. The ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, the mass spectrum confirms the molecular weight and elemental composition, and the IR spectrum identifies the key functional groups. This multi-technique approach ensures the scientific integrity of the structural assignment, which is a critical step in any research or development endeavor involving this important chemical building block. The protocols outlined in this guide provide a robust framework for obtaining high-quality data, enabling researchers to confidently verify the structure of this compound and other related molecules.

References

-

PubChem. 1-(5-methoxypyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. 2-Acetyl-5-methylpyridine. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-(5-Methoxypyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1-(5-Methoxypyridin-2-yl)ethanone (CAS No. 325796-84-7), a heterocyclic ketone of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of known physical data, theoretical insights, and detailed experimental protocols for the determination of its key physical characteristics. By synthesizing available data with field-proven methodologies, this guide aims to facilitate the effective use of this compound in research and development settings.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring a methoxy group at the 5-position and an acetyl group at the 2-position of the pyridine ring. Its chemical structure combines the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of a ketone, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and application in synthetic chemistry and drug discovery.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 325796-84-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| Physical State | Solid | [4] |

| Storage | Inert atmosphere, room temperature | [1] |

Physicochemical Properties

A detailed understanding of the physicochemical properties of a compound is crucial for its application in research and development. This section outlines the key physicochemical parameters for this compound, providing both known data and theoretical considerations.

Melting Point

The melting point of a solid is a critical indicator of its purity. For crystalline solids, a sharp melting point range is indicative of high purity. While no experimentally determined melting point for this compound is publicly available, its solid state at room temperature suggests a melting point above ambient temperature.[4] The determination of the melting point is a fundamental step in the characterization of this compound.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. As this compound is a solid at room temperature, its boiling point will be significantly higher and would need to be determined under vacuum to prevent decomposition. The presence of polar functional groups and a relatively high molecular weight for a small molecule suggest a high boiling point.

Solubility

The solubility of a compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. The pyridine ring introduces polarity and the potential for hydrogen bonding, while the methoxy and acetyl groups also contribute to its polarity. Based on its structure, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is likely to be moderate.

pKa

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pyridine nitrogen is basic and can be protonated. The pKa of the conjugate acid is influenced by the electronic effects of the substituents on the pyridine ring. The methoxy group is an electron-donating group, which would be expected to increase the basicity of the pyridine nitrogen, while the acetyl group is an electron-withdrawing group, which would decrease its basicity. Theoretical calculations can provide an estimate of the pKa value.[5][6][7][8]

LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This is a critical parameter in drug development as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9] The predicted XlogP for this compound is 0.8, suggesting it is slightly more soluble in lipids than in water.[2]

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. This section provides an overview of the expected spectral features of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl protons of the acetyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.[10][11][12]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show signals for each unique carbon atom, including the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, and the methyl carbons of the acetyl and methoxy groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.[13][14] Other characteristic bands will include C-H stretches for the aromatic and methyl groups, and C-O stretches for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (151.16 g/mol ).[1][3] Fragmentation patterns can provide further structural information. Predicted collision cross-section data for various adducts of this molecule are available.[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[2][15][16][17]

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the boiling point of a high-boiling organic compound.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of this compound into a small, clean, dry test tube.

-

Capillary Setup: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Heating Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., silicone oil) so that the sample is below the liquid level.

-

Heating and Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

-

Cooling and Recording: Remove the heat source and allow the bath to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

Solubility Determination

This protocol outlines a systematic approach to determining the solubility of an organic compound in various solvents. [3][18][19][20][21] Diagram 3: Workflow for Solubility Determination

Caption: Systematic workflow for determining the solubility of an organic compound.

Step-by-Step Methodology:

-

Preparation: For each solvent to be tested, label a clean, dry test tube.

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the test tube for at least 30 seconds.

-

Observation: Observe the mixture. If the solid has completely disappeared, the compound is soluble. If some solid remains, it is partially soluble or insoluble.

-

Systematic Approach: Begin with water, then test a series of organic solvents with decreasing polarity, such as ethanol, acetone, dichloromethane, and hexane, to establish a solubility profile.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. [4]It causes skin and serious eye irritation and may cause respiratory irritation. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [4]Work should be conducted in a well-ventilated area or a fume hood. [4]

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided a framework for its experimental determination. While some key physical constants have yet to be reported in the literature, the theoretical considerations and detailed experimental protocols herein provide a solid foundation for researchers working with this compound. The information presented is intended to enhance the safe and effective use of this compound in the advancement of chemical and pharmaceutical research.

References

-

Theoretical pKa calculations of substituted pyridines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024). Retrieved January 6, 2026, from [Link]

- Mass Spectrometry of Heterocyclic Compounds. (n.d.). Google Books.

-

1-(5-methoxypyridin-2-yl)ethan-1-one. (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines. (2005). PubMed. Retrieved January 6, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 6, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 6, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 6, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 6, 2026, from [Link]

-

Acidity Study on 3-Substituted Pyridines. (2006). MDPI. Retrieved January 6, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Wisconsin-River Falls. Retrieved January 6, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved January 6, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved January 6, 2026, from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved January 6, 2026, from [Link]

-

Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method. (2010, April 30). PubMed. Retrieved January 6, 2026, from [Link]

-

Ketone IR Spectroscopy Analysis. (2024, October 27). Berkeley Learning Hub. Retrieved January 6, 2026, from [Link]

-

Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (n.d.). ProQuest. Retrieved January 6, 2026, from [Link]

-

Effect of atomic Charge on pka 's of Substituted pyridines. (2025, January 3). Retrieved January 6, 2026, from [Link]

-

Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. (2009, October 30). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

The Carbonyl Group, Part I: Introduction. (2017, September 1). Spectroscopy Online. Retrieved January 6, 2026, from [Link]

-

The mass spectra of some naturally occurring oxygen heterocycles and related compounds. (n.d.). ConnectSci. Retrieved January 6, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 6, 2026, from [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

- Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.

-

Proton magnetic resonance spectra of several 2-substituted pyridines. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Texas at Dallas. Retrieved January 6, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 6, 2026, from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 6, 2026, from [Link]

-

IR Spectrum Analysis of Aromatic Compounds. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

-

1 H-NMR spectra of pyridones I. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved January 6, 2026, from [Link]

-

1-(5-methoxypyridin-2-yl)ethan-1-one. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

Sources

- 1. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.tw]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. youtube.com [youtube.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. acdlabs.com [acdlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Interpreting IR Spectra [chemistrysteps.com]

- 15. pennwest.edu [pennwest.edu]

- 16. byjus.com [byjus.com]

- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 18. scribd.com [scribd.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. www1.udel.edu [www1.udel.edu]

Spectroscopic and Spectrometric Characterization of 1-(5-Methoxypyridin-2-yl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(5-Methoxypyridin-2-yl)ethanone. This key intermediate is of significant interest in the development of pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical characterization of this molecule.

Introduction to this compound

This compound, also known as 2-acetyl-5-methoxypyridine, is a substituted pyridine derivative. Its molecular structure, consisting of a pyridine ring functionalized with a methoxy group and an acetyl group, makes it a versatile building block in organic synthesis. The electronic effects of these substituents on the aromatic ring create a unique chemical environment that is clearly delineated by NMR and MS techniques.

Molecular Structure and Properties:

The structural elucidation of this compound is fundamental. NMR spectroscopy provides precise information about the hydrogen and carbon framework, while mass spectrometry reveals the molecular weight and offers insights into the molecule's stability and fragmentation patterns under energetic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for confirming the structure of this compound. The chemical shifts (δ), spin-spin coupling (J), and integration of the signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a complete picture of the molecular connectivity.

Experimental Protocol: NMR Data Acquisition

The following is a representative protocol for acquiring high-resolution NMR spectra. The choice of solvent and instrument frequency are critical for achieving well-resolved spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The use of a solvent with a known residual peak is essential for referencing the spectrum.[3]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.[4] Higher field strengths provide better signal dispersion, which is crucial for unambiguous peak assignment.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the full range of carbon signals (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹H NMR Spectral Data

Based on established principles of substituent effects on aromatic systems, the following ¹H NMR data are predicted for this compound in CDCl₃.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.3 - 8.5 | Doublet (d) | ~2.5 | 1H |

| H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) | ~8.5, 2.5 | 1H |

| H-3 | 7.2 - 7.4 | Doublet (d) | ~8.5 | 1H |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | 3H |

| CH₃ (Acetyl) | 2.6 - 2.8 | Singlet (s) | N/A | 3H |

Causality of Assignments:

-

H-6: This proton is ortho to the nitrogen and is expected to be the most deshielded aromatic proton, appearing furthest downfield. It will be split into a doublet by H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-3: This proton is ortho to the electron-donating methoxy group and will be the most shielded aromatic proton. It is split into a doublet by H-4.

-

OCH₃ and CH₃ (Acetyl): These methyl groups are not coupled to any other protons and will therefore appear as sharp singlets.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on the known effects of the acetyl and methoxy substituents on the pyridine ring.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetyl) | 198 - 202 |

| C-5 | 155 - 158 |

| C-2 | 150 - 153 |

| C-6 | 145 - 148 |

| C-4 | 121 - 124 |

| C-3 | 110 - 113 |

| OCH₃ | 55 - 58 |

| CH₃ (Acetyl) | 25 - 28 |

Causality of Assignments:

-

C=O: The carbonyl carbon is highly deshielded and appears significantly downfield.

-

C-5 and C-2: These carbons are attached to the electronegative oxygen and nitrogen atoms, respectively, causing them to be deshielded.

-

Aromatic Carbons (C-3, C-4, C-6): Their chemical shifts are influenced by the positions relative to the nitrogen and the substituents.

-

Methyl Carbons: The methoxy and acetyl methyl carbons are shielded and appear upfield.

Structural Assignment Diagram

The following diagram illustrates the assignments of the protons and carbons in this compound.

Caption: Structure of this compound with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often resulting in a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol: Mass Spectrometry Data Acquisition

The following protocol outlines a general procedure for obtaining the mass spectrum of the target compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[3]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

-

For fragmentation studies (MS/MS), the [M+H]⁺ ion (m/z 152.07) can be isolated and subjected to collision-induced dissociation (CID).

-

Predicted Mass Spectrometry Data

The monoisotopic mass of C₈H₉NO₂ is 151.0633 Da.[1] In ESI-MS, the most prominent ion is expected to be the protonated molecule.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₈H₁₀NO₂]⁺ | 152.0706 | Protonated molecular ion |

| [M+Na]⁺ | [C₈H₉NO₂Na]⁺ | 174.0525 | Sodium adduct |

Predicted Fragmentation Pathway

Under more energetic conditions (e.g., electron ionization or CID in MS/MS), the molecular ion will fragment in predictable ways. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

Key Predicted Fragments:

-

m/z 136: Loss of a methyl radical (•CH₃) from the acetyl group. This is a common α-cleavage for methyl ketones.

-

m/z 108: Cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in the loss of an acetyl radical (•COCH₃) and formation of a 5-methoxypyridinium ion.

-

m/z 78: Subsequent loss of formaldehyde (CH₂O) from the m/z 108 fragment.

The diagram below illustrates the primary proposed fragmentation pathway for this compound.

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, directly confirming the compound's structure and purity. Mass spectrometry confirms the molecular weight and, through fragmentation analysis, corroborates the structural assignments made by NMR. These analytical methodologies, when applied with the rigor described in this guide, ensure the reliable identification and quality assessment of this important synthetic intermediate.

References

- Supporting M

- BLDpharm (2024). This compound.

- Synblock (2024). 1-(5-Amino-2-methoxypyridin-4-YL)ethanone.

- PubChem (2024). 5-Acetyl-2-methoxypyridine.

- NP-MRD (2024). 13C NMR Spectrum (predicted).

- PubChemLite (2025). 1-(5-methoxypyridin-2-yl)ethan-1-one. Université du Luxembourg.

- NIST (2025). 2-Acetyl-5-methylpyridine. NIST Chemistry WebBook.

- PubChem (2024). 2-Acetylpyridine.

- Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in w

Sources

Biological activity of 1-(5-Methoxypyridin-2-yl)ethanone derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(5-Methoxypyridin-2-yl)ethanone Derivatives

Abstract

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of derivatives with a broad spectrum of biological activities. These compounds, characterized by the presence of a methoxy-substituted pyridine ring linked to an ethanone group, have been extensively investigated for their therapeutic potential. This technical guide synthesizes the current understanding of these derivatives, focusing primarily on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their activity, including enzyme inhibition, induction of apoptosis, and cell cycle disruption. Furthermore, this guide provides detailed experimental protocols for their synthesis and biological evaluation, offering a comprehensive resource for researchers and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction to the this compound Core

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals. The introduction of a methoxy group at the 5-position and an acetyl group at the 2-position of the pyridine ring creates the this compound core. This specific arrangement of functional groups offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for several reasons:

-

Synthetic Tractability: The acetyl group's ketone functionality and adjacent methyl protons are reactive sites, readily participating in a variety of chemical transformations such as Claisen-Schmidt condensations, allowing for the facile introduction of diverse structural motifs.

-

Bioisosteric Potential: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of other biological heterocycles.

-

Modulation of Physicochemical Properties: The methoxy group can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

These features have enabled the development of large libraries of derivatives, leading to the identification of compounds with significant potency against various pathological targets.

Synthetic Strategies: A Workflow for Derivatization

A predominant method for elaborating the this compound scaffold is the Claisen-Schmidt condensation . This reaction efficiently forms α,β-unsaturated ketones, commonly known as chalcones, which are themselves a well-established class of bioactive molecules. The choice of an appropriate aromatic aldehyde allows for systematic modification of the molecule's periphery to explore structure-activity relationships (SAR).

The use of a strong base, such as potassium tert-butylate in an alcoholic solvent, is a common and effective choice for this transformation as it provides higher yields and purity compared to other bases like potassium hydroxide[1]. This choice reflects an understanding of the reaction mechanism, where a more potent base more efficiently deprotonates the α-carbon of the ethanone, facilitating the initial aldol addition.

Caption: General workflow for the synthesis of chalcone derivatives.

Potent Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This activity is often multifaceted, involving the disruption of several key cellular processes.

In Vitro Cytotoxicity

The anticancer potential of these compounds is initially assessed through in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Thiazolidinone derivatives, for example, have shown impressive activity against breast cancer cell lines like MCF-7 and the triple-negative MDA-MB-231.[2] Some compounds exhibit IC₅₀ values in the low micromolar, and even nanomolar, range, indicating high potency.[2][3]

| Derivative Class | Cell Line | IC₅₀ Value | Reference |

| Thieno[2,3-b]pyridine | MB-MDA-435 | 70 nM (GI₅₀) | [3] |

| 4-Thiazolidinone | MCF-7 | 0.85 µM | [2] |

| 4-Thiazolidinone | MDA-MB-231 | 6.61 µM | [2] |

| Imidazacridine | MDA-MB-231 | 27.54 µM | [4] |

| Benzimidazole | MCF-7 | 0.73 µM | [5] |

| Benzimidazole | MDA-MB-231 | 20.4 µM | [5] |

Mechanistic Insights into Anticancer Action

The efficacy of these derivatives stems from their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation.

3.2.1 Inhibition of Key Enzymes Several enzymes essential for DNA replication and repair have been identified as targets.

-

Topoisomerase II: This enzyme is critical for managing DNA topology during replication. Its inhibition leads to DNA strand breaks and ultimately triggers cell death. Certain imidazacridine derivatives have been shown to function as Topoisomerase II inhibitors[4].

-

Tyrosyl-DNA Phosphodiesterase I (TDP1): TDP1 is a DNA repair enzyme. Its inhibition can enhance the efficacy of other anticancer drugs that damage DNA. Thieno[2,3-b]pyridine derivatives have shown potent inhibition of TDP1 with IC₅₀ values as low as 0.5 µM[3].

3.2.2 Induction of Apoptosis and Cell Cycle Arrest A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death. This is often achieved by disrupting the mitochondrial membrane potential and increasing the concentration of pro-apoptotic proteins like Bax and cytochrome C[2]. Furthermore, these agents can cause cell cycle arrest, halting cell division at specific checkpoints, such as the G0/G1 or G2/M phase, thereby preventing the proliferation of malignant cells[4].

Caption: Key mechanisms of anticancer activity.

Broad-Spectrum Antimicrobial Activity

In addition to their anticancer properties, various derivatives incorporating the this compound core exhibit potent antimicrobial activity against a range of pathogens, including drug-resistant strains.

Spectrum of Activity

These compounds have been successfully tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungal species[6][7]. The development of hybrid molecules, which combine multiple pharmacophores into a single entity, is a promising strategy to combat antimicrobial resistance[6].

Mechanism of Action: DNA Gyrase Inhibition

A key bacterial target for these derivatives is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication and is absent in humans, making it an excellent target for selective toxicity. By inhibiting DNA gyrase, these compounds prevent the negative supercoiling of DNA, leading to a cessation of replication and bacterial death. Benzothiazole-dihydropyrazole derivatives have shown potent inhibition of both S. aureus and B. subtilis DNA gyrase, with IC₅₀ values as low as 0.5 µg/mL[8].

Key Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following protocols are representative of the standard procedures used to synthesize and evaluate these compounds.

General Synthesis of a 1-(5-Methoxypyridin-2-yl)-3-arylpropenone Derivative

-

Rationale: This protocol utilizes the Claisen-Schmidt condensation for efficient C-C bond formation.

-

Procedure:

-

To a solution of this compound (10 mmol) and a selected substituted benzaldehyde (12 mmol) in ethanol (20 mL), add potassium tert-butylate (10 mmol) portion-wise.

-

Heat the mixture under reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature overnight.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure propenone derivative[1].

-